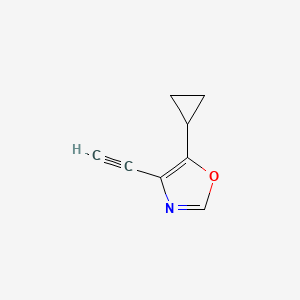

5-Cyclopropyl-4-ethynyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-4-ethynyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-7-8(6-3-4-6)10-5-9-7/h1,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEMLBVHNSQSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(OC=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Cyclopropyl 4 Ethynyl 1,3 Oxazole

3 Photoinduced and Electrochemical Methodologies

Modern synthetic chemistry increasingly utilizes light and electricity to drive chemical transformations, offering green and efficient pathways for oxazole (B20620) synthesis.

Photoinduced Methodologies: Photochemical reactions provide a metal-free approach to oxazole synthesis. A photoflow-mediated [3+2] cycloaddition between diazo compounds and nitriles has been developed, enabling a streamlined and scalable synthesis of bioactive oxazoles. acs.org This method involves the photolysis of a diazo compound to generate a singlet carbene, which then undergoes a cycloaddition with a nitrile. nih.gov This technique has been successfully applied to the gram-scale synthesis of pharmaceutically relevant compounds and can be used to create isotopically labeled oxazoles. acs.orgacs.org

Electrochemical Methodologies: Electrochemical synthesis offers an alternative that avoids the need for chemical oxidants. researchgate.net Polysubstituted oxazoles can be constructed from readily available ketones and acetonitrile (B52724) at room temperature. acs.orgnih.gov This method proceeds via a Ritter-type reaction followed by oxidative cyclization, where acetonitrile serves as both a reactant and the solvent. acs.orgnih.gov Another electrochemical approach involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides, which is performed in a sustainable catalytic system without transition metals or toxic oxidants. rsc.org

| Methodology | Reaction Type | Starting Materials | Key Feature | Reference |

|---|---|---|---|---|

| Photoinduced | [3+2] Cycloaddition | Diazo compounds, Nitriles | Metal-free, scalable via photoflow | acs.orgnih.govacs.org |

| Electrochemical | Ritter-type/Oxidative Cyclization | Ketones, Acetonitrile | No external chemical oxidant required | acs.orgnih.gov |

| Electrochemical | Deoxygenative [3+2] Cycloaddition | Carboxylic acids, Isocyanides | Transition-metal-free, sustainable | rsc.org |

Flow Chemistry Applications for Scalable Oxazole Synthesis

Flow chemistry, which involves performing reactions in continuous-flow reactors, presents significant advantages over traditional batch processing for the synthesis of oxazoles, particularly for large-scale production. The benefits include enhanced heat and mass transfer, improved safety profiles for handling reactive intermediates, and the potential for automation and high-throughput screening. researchgate.net

The synthesis of substituted oxazoles can be adapted to flow processes, enabling rapid and efficient production. organic-chemistry.org For instance, photochemical methods, such as the transposition of isoxazoles into their oxazole counterparts, have been successfully implemented in continuous flow reactors, offering a mild and rapid route to various di- and trisubstituted oxazoles. organic-chemistry.org Other multi-step sequences, including oximation, chlorination, and cycloaddition, have been effectively telescoped into continuous flow systems for related heterocycles, demonstrating the modularity and efficiency of this approach. researchgate.net These principles are directly applicable to the synthesis of precursors for 5-cyclopropyl-4-ethynyl-1,3-oxazole, allowing for a scalable and controlled manufacturing process. An integrated flow system could feature sequential reactors for the formation of the oxazole core, followed by in-line purification or subsequent functionalization steps. nih.gov

| Parameter | Batch Chemistry | Flow Chemistry | Advantage in Oxazole Synthesis |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Superior control over exothermic cyclization reactions, reducing side products. |

| Mass Transfer | Often diffusion-controlled | Efficient mixing | Enhanced reaction rates and yields, especially in multiphasic systems. |

| Safety | Large volumes of hazardous materials | Small reactor volumes at any given time | Safer handling of reactive intermediates and reagents. |

| Scalability | Difficult, often requires re-optimization | Achieved by running the system for longer | Predictable and linear scale-up from lab to production scale. researchgate.net |

Stereoselective Installation of the Ethynyl (B1212043) Group at the C4-Position of 1,3-Oxazole

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide/triflate. wikipedia.org This reaction is exceptionally well-suited for the direct and selective installation of an ethynyl group at the C4 position of a pre-formed 5-cyclopropyl-1,3-oxazole (B2455968) ring. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com

The substrate for this transformation would be a 5-cyclopropyl-1,3-oxazole bearing a suitable leaving group, such as iodine, bromine, or a triflate, at the C4 position. Research has demonstrated that trifloyl-substituted oxazoles are effective electrophiles in palladium(0)-mediated cross-coupling reactions with terminal alkynes. nih.gov Coupling of a C4-trifloyl-5-cyclopropyl-1,3-oxazole with an ethynylating reagent like trimethylsilylacetylene (B32187) (followed by in-situ or subsequent deprotection) would yield the desired product. The reactivity difference between various positions on the oxazole ring allows for such regioselective functionalization. nih.gov

| Component | Example Reagent/Catalyst | Function |

| Oxazole Substrate | 5-cyclopropyl-4-iodo-1,3-oxazole | Electrophile |

| Ethynylating Reagent | Ethynyltrimethylsilane, Phenylacetylene | Nucleophile source (alkyne) |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling cycle |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Deprotonates the alkyne and neutralizes HX byproduct |

An alternative to direct ethynylation via cross-coupling is the transformation of a pre-existing functional group at the C4 position into an alkyne. This approach, known as functional group interconversion (FGI), provides a versatile synthetic route. fiveable.meimperial.ac.uk A common and practical strategy involves the conversion of a C4-aldehyde. The precursor, 5-cyclopropyl-1,3-oxazole-4-carbaldehyde, serves as an ideal starting point for such a transformation. uni.lu

Two prominent methods for this aldehyde-to-alkyne conversion are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Corey-Fuchs Reaction: This two-step process involves the reaction of the aldehyde with tetrabromomethane and triphenylphosphine (B44618) to form a dibromo-olefin intermediate. Subsequent treatment with a strong base, such as n-butyllithium, induces elimination of HBr and a lithium-halogen exchange, followed by elimination to furnish the terminal alkyne.

Seyferth-Gilbert Homologation: This method utilizes the Ohira-Bestmann modification, where the aldehyde is treated with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of a base like potassium carbonate. This one-pot reaction directly converts the aldehyde to the alkyne under milder conditions than the Corey-Fuchs protocol.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Aldehyde to Dibromo-olefin (Corey-Fuchs) | CBr₄, PPh₃ | 4-(2,2-dibromovinyl)-5-cyclopropyl-1,3-oxazole |

| 2 | Elimination (Corey-Fuchs) | n-BuLi | This compound |

| Alternative | Seyferth-Gilbert Homologation | Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃ | This compound |

Achieving the desired 4-ethynyl-5-cyclopropyl substitution pattern hinges on controlling the regioselectivity at every synthetic step. The strategy for introducing the ethynyl group must exclusively target the C4 position.

Via Ring Synthesis: One approach is to construct the oxazole ring using building blocks that inherently lead to a precursor functionalized only at the C4 position. For example, a Robinson-Gabriel synthesis using a C-acylaminoketone where the desired functionality or a placeholder is already in place.

Via Selective Functionalization: A more common approach involves the selective functionalization of a pre-formed 5-cyclopropyl-1,3-oxazole. The oxazole ring exhibits distinct reactivity at its C2, C4, and C5 positions. While C2 is the most acidic proton, directed metalation (using a directing group) or halogenation can be used to install a leaving group at C4. Subsequent Sonogashira coupling, as described previously, ensures the ethynyl group is installed exclusively at this site. nih.gov The choice of catalyst and reaction conditions can also be crucial in directing the substitution, as demonstrated in the regiodivergent synthesis of other substituted oxazoles where ligand and additive choice dictate the outcome. bham.ac.ukrsc.org

Regioselective Introduction of the Cyclopropyl (B3062369) Moiety at the C5-Position of 1,3-Oxazole

The regioselective placement of the cyclopropyl group at the C5 position is most reliably achieved by incorporating the cyclopropyl moiety into one of the key starting materials before the oxazole ring is formed. This strategy avoids potential side reactions or mixtures of isomers that could arise from attempting to functionalize a pre-existing oxazole.

A highly effective method is the van Leusen oxazole synthesis. In this reaction, an aldehyde is reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base (e.g., K₂CO₃). To synthesize the target scaffold, cyclopropanecarboxaldehyde (B31225) would be used as the aldehyde component. The reaction proceeds via a well-defined mechanism that directly and unambiguously yields a 5-substituted-1,3-oxazole, in this case, 5-cyclopropyl-1,3-oxazole. This product can then be selectively functionalized at the C4 position as described above.

While direct cyclopropanation of the C5 position of the oxazole ring is not a standard or efficient method, one could theoretically perform a cyclopropanation reaction on a functional group already attached to the C5 position (a "pendant system"). For example, if one were to synthesize 5-vinyl-1,3-oxazole, the vinyl group could then be subjected to a cyclopropanation reaction, such as the Simmons-Smith reaction (using diethylzinc (B1219324) and diiodomethane) or a transition-metal-catalyzed cyclopropanation with a diazo compound.

However, this multi-step approach is less direct and potentially lower-yielding than incorporating the cyclopropyl group from the outset using a cyclopropyl-containing building block like cyclopropanecarboxaldehyde. The latter strategy offers superior control over regioselectivity and is generally the preferred pathway for synthesizing C5-cyclopropyl oxazoles.

Utilization of Cyclopropyl Building Blocks in Oxazole Synthesis

The incorporation of a cyclopropyl group into a molecule can confer unique conformational rigidity and metabolic stability. nih.gov In the context of oxazole synthesis, cyclopropyl-containing building blocks can be utilized in several established methods for forming the oxazole core. A common approach involves the reaction of a cyclopropyl-functionalized α-haloketone with an amide.

A plausible route would begin with the bromination of cyclopropyl methyl ketone to yield α-bromocyclopropyl methyl ketone. This intermediate can then be reacted with a suitable amide, such as formamide, to construct the oxazole ring. This transformation, a variation of the Robinson-Gabriel synthesis, provides a direct method for installing the cyclopropyl group at the 5-position of the oxazole.

Table 1: Potential Cyclopropyl Building Blocks and Corresponding Oxazole Syntheses

| Cyclopropyl Building Block | Co-reactant | Synthetic Method | Resulting Intermediate |

| Cyclopropyl methyl ketone | Bromine, then Formamide | Robinson-Gabriel Synthesis | 5-cyclopropyl-1,3-oxazole |

| Cyclopropanecarboxamide (B1202528) | α-halocarbonyl with ethynyl precursor | Robinson-Gabriel or related synthesis | Precursor to this compound |

| Cyclopropylcarbonyl chloride | Primary amine salt, then cyclization | Modified Gabriel Synthesis | 5-cyclopropyl-substituted oxazole intermediate |

Integrated Synthetic Pathways for this compound

The construction of a disubstituted oxazole such as this compound can be approached through several integrated strategies. These pathways can be broadly classified as convergent, sequential, or one-pot/cascade reactions, each with its own set of advantages.

Convergent Synthesis from Pre-functionalized Fragments

A convergent synthesis involves the preparation of key fragments of the target molecule separately, followed by their assembly in the final stages of the synthesis. This approach is often efficient as it allows for the independent optimization of the synthesis of each fragment.

For this compound, a convergent strategy could involve the synthesis of a cyclopropyl-containing fragment and an ethynyl-containing fragment. For example, a cyclopropyl-substituted α-amino ketone could be reacted with an ethynyl-activated carboxylic acid derivative. This approach would build the oxazole ring and introduce both the cyclopropyl and ethynyl groups in a single, late-stage step.

Another convergent approach could be a metal-catalyzed cross-coupling reaction. A pre-formed 4-halo-5-cyclopropyl-1,3-oxazole could be coupled with a protected ethynyl reagent, such as ethynyltrimethylsilane, followed by deprotection to yield the final product. This strategy offers flexibility in the choice of coupling partners and reaction conditions.

Sequential Functionalization of the Oxazole Core

A plausible sequential synthesis could start with the formation of 5-cyclopropyl-1,3-oxazole. This could be achieved through the reaction of cyclopropanecarboxamide with a suitable two-carbon synthon. Once the 5-cyclopropyl-1,3-oxazole is obtained, the next step would be the introduction of the ethynyl group at the 4-position.

This can be accomplished through a halogenation-ethynylation sequence. The 5-cyclopropyl-1,3-oxazole would first be halogenated at the C4 position, for example, using N-bromosuccinimide (NBS) or iodine. The resulting 4-halo-5-cyclopropyl-1,3-oxazole could then undergo a Sonogashira coupling with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by removal of the silyl (B83357) protecting group to afford the target molecule.

Table 2: Hypothetical Sequential Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Cyclopropanecarboxamide | Dichloroacetaldehyde | 5-cyclopropyl-1,3-oxazole |

| 2 | 5-cyclopropyl-1,3-oxazole | N-Bromosuccinimide (NBS), CCl4, reflux | 4-bromo-5-cyclopropyl-1,3-oxazole |

| 3 | 4-bromo-5-cyclopropyl-1,3-oxazole | Ethynyltrimethylsilane, Pd(PPh3)4, CuI, Et3N | 5-cyclopropyl-4-(trimethylsilylethynyl)-1,3-oxazole |

| 4 | 5-cyclopropyl-4-(trimethylsilylethynyl)-1,3-oxazole | K2CO3, MeOH | This compound |

One-Pot and Cascade Reactions

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without the isolation of intermediates. rsc.org Designing a one-pot synthesis for this compound would be a sophisticated endeavor requiring careful selection of mutually compatible reagents and reaction conditions.

A hypothetical one-pot approach could involve a multi-component reaction. For example, a cyclopropyl-containing aldehyde, a source of ammonia (B1221849) (or an amine), and a dihalo-alkyne could potentially be combined in the presence of a suitable catalyst to assemble the oxazole ring and introduce the substituents in a single operation.

Another possibility is a cascade reaction starting from a propargyl amide derivative. nih.gov A suitably substituted propargyl amide, containing the cyclopropyl moiety, could undergo a cycloisomerization reaction to form the oxazole ring. nih.gov Subsequent functionalization of the alkyne, if not already present in the desired form, could potentially be integrated into the cascade sequence. While highly challenging to develop, a successful one-pot or cascade synthesis would represent the most elegant and efficient route to this compound.

Chemical Reactivity and Transformation Pathways of 5 Cyclopropyl 4 Ethynyl 1,3 Oxazole

Electronic Structure and Reactivity of the 1,3-Oxazole Heterocycle

The 1,3-oxazole ring is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. derpharmachemica.com Its unique electronic properties govern its reactivity towards various chemical transformations.

Aromaticity and Electron Delocalization within the Oxazole (B20620) Ring

The 1,3-oxazole ring is considered an aromatic compound, though its aromaticity is less pronounced than that of its sulfur-containing analog, thiazole. wikipedia.org It possesses a planar, cyclic structure with a delocalized 6π electron system, conforming to Hückel's rule. chemicalbook.comslideshare.net The atoms within the ring—three carbons, one nitrogen, and one oxygen—are all sp2 hybridized, each with a p-orbital perpendicular to the plane of the ring. tandfonline.comyoutube.com

However, the presence of the highly electronegative oxygen atom restricts the complete delocalization of the π-electrons. chemicalbook.comtandfonline.com This leads to a system where the nitrogen atom behaves similarly to pyridine (B92270) and the oxygen atom like furan. chemicalbook.com The π-electron delocalization in the N-C-O segment of the related 2-oxazoline ring has been shown to be comparable to that in esters. nih.gov This delocalization equalizes the charges on the heteroatoms, making the nitrogen atom a favorable site for cationic attack. nih.govresearchgate.net

Reactivity towards Electrophiles and Nucleophiles

The reactivity of the oxazole ring towards electrophiles and nucleophiles is influenced by its electronic structure and the nature of any substituents present.

Electrophilic Attack: Electrophilic substitution on the oxazole ring generally occurs at the C5-position. tandfonline.comsemanticscholar.org However, these reactions are often difficult unless the ring is activated by an electron-donating group. thepharmajournal.compharmaguideline.com The nitrogen atom, with its pyridine-like character, can donate electron density to the ring, making it more susceptible to electrophilic attack. numberanalytics.com

Nucleophilic Attack: Nucleophilic substitution reactions on the oxazole ring are uncommon. thepharmajournal.com When they do occur, the order of reactivity for halogen displacement is C2 > C4 > C5. tandfonline.comsemanticscholar.org Nucleophilic attack is facilitated by the presence of electron-withdrawing groups on the ring. numberanalytics.com Often, nucleophilic attack on the oxazole ring leads to ring cleavage rather than substitution. pharmaguideline.com Deprotonation, a form of nucleophilic attack, occurs most readily at the C2 position. wikipedia.org

Interactive Data Table: Reactivity of the 1,3-Oxazole Ring

| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles (Halogen Displacement) | Acidity of Hydrogen Atoms |

| C2 | Least reactive | Most reactive | Most acidic (pKa ≈ 20) |

| C4 | More reactive than C2 | Less reactive than C2 | Least acidic |

| C5 | Most reactive | Less reactive than C4 | Less acidic than C2 |

Stability and Ring-Opening Processes under Various Conditions

Oxazole rings are generally thermally stable. tandfonline.com However, they can undergo ring-opening processes under certain conditions. For instance, oxazoles can be converted to other heterocycles like imidazoles, pyrroles, and pyridines through nucleophilic addition followed by ring opening and recyclization. tandfonline.com Reduction of oxazoles can also lead to ring opening. tandfonline.com

The stability of substituted oxazoles can be sensitive to reaction conditions. For example, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov The presence of certain substituents can stabilize the ring; for instance, a C4-alkoxy substituent can stabilize the oxazole ring. nih.gov

Reactivity of the Ethynyl (B1212043) Substituent at the C4-Position

The ethynyl group at the C4-position of 5-cyclopropyl-4-ethynyl-1,3-oxazole introduces a site of high reactivity, enabling a variety of chemical transformations.

[3+2] Cycloaddition Reactions (e.g., Azide-Alkyne Click Chemistry)

The ethynyl group is an excellent substrate for [3+2] cycloaddition reactions. One of the most prominent examples is the azide-alkyne cycloaddition, a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction involves the coupling of an azide (B81097) with a terminal alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.orginterchim.fr

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly noteworthy for its high efficiency, broad functional group tolerance, and mild reaction conditions. organic-chemistry.orgnih.gov It proceeds with a significant rate acceleration compared to the uncatalyzed thermal reaction and selectively yields the 1,4-disubstituted triazole isomer. organic-chemistry.org The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative, providing access to 1,5-disubstituted triazoles. organic-chemistry.org The versatility of ethynyl oxazoles in click reactions opens up possibilities for creating diverse heterocyclic compounds with potential applications in drug discovery. chemrxiv.orgchemrxiv.org

Transition Metal-Catalyzed Alkyne Functionalizations (e.g., Hydration, Hydroamination)

The ethynyl group can also undergo various functionalizations catalyzed by transition metals. These reactions provide routes to a wide array of substituted oxazole derivatives. While specific examples for this compound are not detailed in the provided context, general principles of alkyne functionalization are applicable.

Transition metal-mediated protocols are often favored for the synthesis and modification of oxazoles due to their selectivity, efficiency, and mild reaction conditions. researchgate.net For instance, gold-catalyzed reactions have been employed for the synthesis of functionalized oxazoles. researchgate.netorganic-chemistry.org The development of such catalytic methods is crucial for expanding the chemical space of oxazole derivatives. researchgate.net

Interactive Data Table: Key Reactions of the Ethynyl Substituent

| Reaction Type | Reagent | Product | Catalyst | Key Features |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide | 1,4-Disubstituted 1,2,3-Triazole | Copper(I) | High yield, high regioselectivity, mild conditions |

| Azide-Alkyne Cycloaddition (RuAAC) | Organic Azide | 1,5-Disubstituted 1,2,3-Triazole | Ruthenium | Complements CuAAC by providing the other regioisomer |

Polymerization Behavior of Ethynyl-Substituted Heterocycles

Ethynyl-substituted heterocycles are valuable monomers for the synthesis of conjugated polymers, which exhibit interesting electronic and photophysical properties. The polymerization of such monomers can be initiated by various methods, including activation by quaternarization of a nitrogen-containing heterocycle. For instance, 2-ethynylpyridine (B158538) can be polymerized by activation with 3-(6-bromohexyloxy)methylthiophene, where the initial quaternarization of the pyridine nitrogen activates the acetylenic triple bond for linear polymerization. elsevierpure.com This results in a conjugated polyene backbone with pendant aromatic heterocycles. elsevierpure.com

The introduction of an ethynylene or ethynylene-thiophene spacer into polymer backbones can significantly influence their properties. These spacers can reduce steric hindrance between donor and acceptor units, leading to more planar polymer chains. mdpi.com This increased planarity often results in red-shifted absorption maxima and lower band gaps compared to polymers with thiophene (B33073) linkers alone. mdpi.com The molar absorption of polymers with ethynylene-thiophene units tends to be slightly higher than their ethynylene counterparts, likely due to the enhanced electron-donating ability of the donor moieties. mdpi.com

In the context of this compound, the ethynyl group provides a reactive site for polymerization. The specific polymerization behavior would depend on the chosen catalyst and reaction conditions. The resulting polymer would feature a polyacetylene-like backbone with pendant 5-cyclopropyl-1,3-oxazole (B2455968) units. The electronic properties of this polymer would be influenced by the interplay between the conjugated backbone and the electronic nature of the substituted oxazole ring.

Role as a Linear Linker and for Axial Rotation

Molecules containing rigid, linear components are of interest for applications in materials science and supramolecular chemistry, where they can act as "linkers" or "struts" in the construction of larger assemblies. The ethynyl-oxazole core of this compound provides a relatively rigid and linear scaffold. Similar heterocyclic structures are often explored as components in larger molecules, where they can influence properties like lipophilicity and pharmacokinetic behavior. google.com

Influence of the Cyclopropyl (B3062369) Moiety at the C5-Position on Molecular Reactivity

The presence of a cyclopropyl group at the C5-position of the oxazole ring introduces unique electronic and steric properties that significantly influence the molecule's reactivity.

Cyclopropane (B1198618) is a highly strained molecule due to its 60° bond angles, which deviate significantly from the ideal 109.5° for sp³-hybridized carbon. stackexchange.comfiveable.me This ring strain, estimated to be around 110–115 kJ mol⁻¹, is a major driving force for ring-opening reactions. mdpi.com When a cyclopropyl group is attached to a system that can stabilize a developing charge or radical, the barrier to ring-opening is often lowered.

In the case of this compound, the cyclopropyl ring is attached to the oxazole ring. The reactivity of the cyclopropyl group in terms of ring-opening will depend on the reaction conditions. For example, electrophilic attack on the cyclopropane ring can be facilitated by the release of ring strain. nih.gov Similarly, the formation of a radical adjacent to the cyclopropyl ring can lead to rapid ring-opening. psu.edu The rate of this ring-opening is influenced by the stability of the initial radical. psu.edu

It is important to note that while the high ring strain makes cyclopropane thermodynamically prone to ring-opening, the C-C bonds are kinetically relatively inert in the absence of activating groups. mdpi.comstackexchange.com However, the presence of the oxazole and ethynyl groups could potentially influence this reactivity.

The cyclopropyl group can exhibit electronic effects similar to those of a double bond, allowing it to conjugate with adjacent π-systems. echemi.comstackexchange.com This is due to the unique nature of the "bent bonds" within the cyclopropane ring, which have significant p-character. stackexchange.comechemi.com As a result, a cyclopropyl group can act as a good π-electron donor. stackexchange.com

In this compound, the cyclopropyl group is positioned to interact electronically with the π-system of the oxazole ring and, by extension, the ethynyl group. This conjugation can influence the electron distribution within the molecule, affecting its reactivity towards electrophiles and nucleophiles. The donation of electron density from the cyclopropyl group into the oxazole ring could, for instance, modulate the reactivity of the ethynyl group or the susceptibility of the oxazole ring itself to certain reactions. The extent of this conjugative interaction is a subject of ongoing study and can be influenced by the relative orientation of the cyclopropyl ring and the heterocyclic system. acs.org

The cyclopropyl group at the C5-position will exert both inductive and steric effects on reactions involving the this compound molecule.

Inductive Effects: The cyclopropyl group is generally considered to be electron-donating through induction, although its electronic effects are a complex interplay of both inductive and conjugative contributions. This electron-donating nature can influence the reactivity of the adjacent oxazole ring and the ethynyl group. For example, in electrophilic aromatic substitution, an electron-donating group can activate the ring towards attack.

Steric Effects: The cyclopropyl group is a bulky substituent, and its presence will create steric hindrance around the C5-position of the oxazole ring. This steric bulk can influence the stereochemistry of reactions by directing incoming reagents to the less hindered face of the molecule. This is a common strategy in asymmetric synthesis, where chiral auxiliaries or catalysts are used to control the stereochemical outcome of a reaction. rsc.org For example, in the cyclopropanation of methylene-substituted N-heterocycles, the steric bulk of substituents can significantly impact the stereoselectivity and turnover number of the reaction. acs.org Similarly, in nucleophilic substitution reactions of cyclopropyl ketones and ethers, steric hindrance plays a crucial role in determining the reaction pathway. The steric presence of the cyclopropyl group in this compound would be a key factor in predicting the stereochemical outcome of additions to the ethynyl group or reactions involving the oxazole ring.

The cyclopropyl group has a profound effect on the stability of adjacent reactive intermediates, particularly carbocations. A cyclopropylmethyl carbocation is exceptionally stable, even more so than a benzyl (B1604629) carbocation. This remarkable stability is attributed to the overlap of the vacant p-orbital of the carbocation with the Walsh orbitals of the cyclopropane ring, a phenomenon sometimes referred to as "dancing resonance". This interaction allows for the delocalization of the positive charge and also relieves some of the ring strain. stackexchange.com

Conversely, the stabilization of an adjacent radical by a cyclopropyl group is less pronounced, though still significant. psu.eduwikipedia.org The cyclopropylmethyl C-H bond dissociation energy is lower than that of an ethyl C-H bond, indicating some stabilization of the radical center. psu.edu The stabilization of an adjacent carbanion by a cyclopropyl group is considered to be negligible. wikipedia.org

In the context of this compound, any reaction pathway that generates a positive charge on the carbon atom of the oxazole ring attached to the cyclopropyl group would be significantly favored due to this stabilizing effect. Similarly, the formation of a radical at this position would also be influenced, albeit to a lesser extent. This has important implications for predicting the regioselectivity of reactions such as electrophilic additions to the ethynyl group, where a carbocationic intermediate might be formed.

Interactive Data Tables

Table 1: Predicted Collision Cross Section (CCS) of this compound

This table presents the predicted collision cross section (CCS) values for different adducts of this compound, calculated using CCSbase. uni.lu The collision cross section is a measure of the ion's size and shape in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 134.06004 | 121.0 |

| [M+Na]⁺ | 156.04198 | 138.1 |

| [M-H]⁻ | 132.04548 | 127.6 |

| [M+NH₄]⁺ | 151.08658 | 137.1 |

| [M+K]⁺ | 172.01592 | 132.3 |

| [M+H-H₂O]⁺ | 116.05002 | 110.7 |

| [M+HCOO]⁻ | 178.05096 | 140.8 |

| [M+CH₃COO]⁻ | 192.06661 | 135.8 |

| [M+Na-2H]⁻ | 154.02743 | 128.9 |

| [M]⁺ | 133.05221 | 120.7 |

| [M]⁻ | 133.05331 | 120.7 |

Synergistic Reactivity and Mechanistic Studies of this compound

The simultaneous presence of a cyclopropyl ring and an ethynyl group on the 1,3-oxazole core suggests the potential for complex and synergistic reaction pathways. Mechanistic studies on analogous systems indicate that these groups can influence each other's reactivity, leading to transformations not readily achievable with molecules containing only one of these functionalities.

The electronic and steric properties of the cyclopropyl and ethynyl groups can mutually influence their reactivity. The cyclopropyl group, with its sp2-like character, can electronically interact with the adjacent ethynyl group, potentially modulating its reactivity in addition and coupling reactions. Conversely, the electron-withdrawing nature of the ethynyl group can impact the stability and reactivity of the cyclopropyl ring.

Research on related systems has shown that the unique bonding and structural characteristics of the cyclopropane ring make it amenable to functionalization through transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net The cyclopropane can act as either a nucleophile (as an organometallic reagent) or an electrophile (as a cyclopropyl halide) in such reactions. researchgate.net The ethynyl group, a well-known participant in reactions like Sonogashira coupling, could potentially engage in intramolecular reactions with an activated cyclopropyl ring, leading to novel molecular scaffolds. mdpi.comresearchgate.net

Radical reactions also present a potential avenue for synergistic reactivity. Radical probe experiments involving cyclopropyl groups have been used to investigate reaction mechanisms, and the presence of a proximate ethynyl group could lead to cascade reactions where a radical addition to the alkyne is followed by a ring-opening of the cyclopropyl group, or vice versa. wikipedia.org

Table 1: Potential Synergistic Reactions of the Ethynyl and Cyclopropyl Groups

| Reaction Type | Potential Outcome | Mechanistic Insight |

| Intramolecular Cyclization | Formation of fused or spirocyclic systems | Transition-metal catalysis or thermal activation could induce cyclization involving both the ethynyl and cyclopropyl groups. |

| Radical Cascade Reactions | Complex rearranged products | A radical initiated at one group could propagate to the other, leading to significant molecular reorganization. researchgate.netacs.org |

| Electrocyclic Reactions | Formation of novel heterocyclic structures | Under thermal or photochemical conditions, concerted ring-opening of the cyclopropyl group could be followed by an electrocyclization involving the ethynyl moiety. |

Reaction Pathways Involving Multiple Functional Groups

The combination of the oxazole ring, cyclopropyl group, and ethynyl group allows for a variety of reaction pathways that involve the simultaneous or sequential transformation of these functionalities. The reactivity of the oxazole ring itself is an important consideration. The acidity of the hydrogen atoms on the oxazole ring generally follows the order C(2) > C(5) > C(4). thepharmajournal.com In the case of this compound, the C(2) position would be the most likely site for deprotonation, which could be a first step in a reaction sequence.

Electrophilic attack is predicted to occur preferentially at the C(5) position of the oxazole ring, unless the ring is activated by electron-donating substituents. thepharmajournal.com However, the presence of the cyclopropyl and ethynyl groups at the C(5) and C(4) positions, respectively, would likely direct electrophilic attack to the C(2) position or to the ethynyl group itself.

Nucleophilic substitution reactions on the oxazole ring are generally uncommon but can occur, with the ease of displacement of a leaving group following the order C(2) >> C(4) > C(5). thepharmajournal.com This suggests that if a suitable leaving group were present at the C(2) position, it could be displaced by a nucleophile, potentially in a reaction sequence that also involves the other functional groups.

Modern synthetic strategies, such as multicomponent reactions (MCRs) and cascade reactions catalyzed by transition metals, are particularly well-suited for molecules with multiple functional groups like this compound. acs.orgnih.gov For instance, a palladium- or copper-catalyzed reaction could initiate a cascade involving both the ethynyl and cyclopropyl groups, leading to the rapid construction of complex molecular architectures. researchgate.netmdpi.com Photoredox catalysis is another modern technique that could enable unique transformations by generating radical intermediates that engage in cascade reactions. acs.org

Table 2: Predicted Reactivity of this compound

| Functional Group | Type of Reaction | Predicted Outcome |

| 1,3-Oxazole Ring | Deprotonation | Anion formation at the C(2) position. thepharmajournal.com |

| Electrophilic Attack | Reaction at the C(2) position or the ethynyl group. thepharmajournal.com | |

| Cycloaddition | The oxazole ring can act as a diene in Diels-Alder reactions. thepharmajournal.com | |

| Ethynyl Group | Click Chemistry | Participation in [3+2] cycloadditions with azides. researchgate.netnih.gov |

| Sonogashira Coupling | Cross-coupling with aryl or vinyl halides. mdpi.com | |

| Hydration/Addition | Conversion to a ketone or other functionalized alkenes. | |

| Cyclopropyl Group | Ring-Opening | Can occur under thermal, acidic, or transition-metal-catalyzed conditions to form new heterocyclic systems. nih.govrsc.org |

| Cross-Coupling | Can participate as a coupling partner in reactions like Suzuki or Negishi coupling. researchgate.net |

Advanced Spectroscopic and Computational Characterization of 5 Cyclopropyl 4 Ethynyl 1,3 Oxazole

Spectroscopic Analysis for Structural and Electronic Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure, bonding, and electronic nature of organic compounds. The following sections detail the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy to characterize 5-cyclopropyl-4-ethynyl-1,3-oxazole.

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule.

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of structurally similar compounds, including 2-ethynyl-oxazole and various cyclopropyl-substituted heterocycles. The electron-withdrawing nature of the ethynyl (B1212043) group and the oxazole (B20620) ring, combined with the unique electronic properties of the cyclopropyl (B3062369) group, significantly influence the chemical shifts.

¹H NMR: The proton on the oxazole ring (H-2) is expected to appear as a singlet in the downfield region, typical for azole protons. The ethynyl proton will also be a singlet, with a chemical shift influenced by the electronic effects of the adjacent oxazole ring. The cyclopropyl protons will exhibit complex splitting patterns due to geminal and vicinal coupling, appearing in the upfield region.

¹³C NMR: The carbon atoms of the oxazole ring (C-2, C-4, and C-5) will have characteristic chemical shifts. The quaternary carbons of the ethynyl group will appear in the typical alkyne region. The carbons of the cyclopropyl ring will be observed at relatively upfield chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~8.1 | - |

| Ethynyl-H | ~3.3 | - |

| Cyclopropyl-H (methine) | ~2.2 | ~8 |

| Cyclopropyl-H (methylene) | ~1.1-1.3 | ~10 |

| C-2 | - | ~151 |

| C-4 | - | ~120 |

| C-5 | - | ~158 |

| Ethynyl-C (C≡CH) | - | ~80 |

| Ethynyl-C (C≡CH) | - | ~75 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the cyclopropyl methine proton and the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the cyclopropyl and oxazole ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show long-range correlations (over two to three bonds) between protons and carbons. Key expected correlations include:

The ethynyl proton to the C-4 and C-5 carbons of the oxazole ring.

The H-2 proton of the oxazole ring to C-4 and C-5.

The cyclopropyl methine proton to the C-5 carbon of the oxazole ring and the cyclopropyl methylene carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. A key expected NOE would be between the cyclopropyl methine proton and the H-2 proton of the oxazole ring, confirming their relative orientation.

¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of the nitrogen atom within the oxazole ring. For oxazoles, the nitrogen atom is of a "pyridine-type," meaning it is sp²-hybridized and part of a double bond. The chemical shift of the nitrogen in this compound is expected to be in the characteristic range for 1,3-oxazoles. Theoretical calculations and data from related oxazole derivatives suggest a chemical shift in the range of -130 to -150 ppm relative to nitromethane. chemmethod.comnih.gov The specific value would be influenced by the electronic effects of the cyclopropyl and ethynyl substituents.

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

Predicted Vibrational Frequencies for this compound:

| Functional Group/Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C≡C-H stretch (ethynyl) | ~3300 | Strong |

| C-H stretch (cyclopropyl) | ~3080-3000 | Medium |

| C-H stretch (oxazole ring) | ~3100 | Medium |

| C≡C stretch (ethynyl) | ~2120 | Strong |

| C=N stretch (oxazole ring) | ~1650 | Medium |

| C=C stretch (oxazole ring) | ~1580 | Medium |

| Ring breathing (oxazole) | ~1100-1000 | Medium |

| C-O-C stretch (oxazole ring) | ~1050 | Strong |

The ethynyl C≡C stretching vibration is expected to be a particularly strong and sharp band in the IR spectrum. In the Raman spectrum, the C≡C stretch would also be a prominent feature. The various C-H and ring vibrations of the cyclopropyl and oxazole moieties would contribute to a complex fingerprint region.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and the extent of π-conjugation. The chromophore in this compound consists of the oxazole ring conjugated with the ethynyl group. This extended π-system is expected to result in absorption in the UV region.

The primary electronic transitions are expected to be π → π* transitions. Based on data for similar ethynyl-substituted aromatic heterocycles, the maximum absorption wavelength (λmax) is anticipated to be in the range of 250-280 nm. The cyclopropyl group, while not directly part of the conjugated system, can have a modest electronic influence. The presence of the ethynyl group significantly extends the conjugation compared to a simple alkyl-substituted oxazole, leading to a bathochromic (red) shift of the absorption maximum.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high precision. For this compound, the molecular formula is C₈H₇NO, corresponding to a monoisotopic mass of 133.05276 Daltons. uni.lu HRMS can confirm this elemental composition by distinguishing it from other formulas with the same nominal mass.

In addition to precise mass determination, the fragmentation patterns observed in the mass spectrum provide valuable structural information. While specific experimental fragmentation data for this compound is not widely published, a predictive analysis based on the constituent functional groups suggests several likely fragmentation pathways under electron ionization (EI) conditions. The structure contains several points susceptible to cleavage: the oxazole ring, the cyclopropyl group, and the ethynyl substituent.

Common fragmentation of oxazole rings involves the loss of carbon monoxide (CO) followed by the cleavage of the remaining structure. The cyclopropyl group can undergo ring-opening to form an allyl cation or lose ethene. The terminal ethynyl group is relatively stable but can be involved in rearrangements.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₈H₇NO]⁺ | 133.0528 | Molecular Ion |

| [M+H]⁺ | [C₈H₈NO]⁺ | 134.0600 | Protonated Molecule uni.lu |

| [M+Na]⁺ | [C₈H₇NNaO]⁺ | 156.0420 | Sodiated Molecule uni.lu |

Table 2: Plausible Fragmentation Pathways and Resulting Ions

| Fragment Ion Formula | Possible Lost Neutral(s) | Description |

|---|---|---|

| [C₇H₇N]⁺ | CO | Loss of carbon monoxide from the oxazole ring |

| [C₆H₅O]⁺ | HCN, H₂ | Cleavage and rearrangement of the oxazole ring |

| [C₅H₃O]⁺ | C₃H₄ (Allene) | Loss of the cyclopropyl group as allene (B1206475) after rearrangement |

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

As of now, a specific single-crystal XRD study for this compound is not available in the public domain. However, based on crystallographic data from related substituted oxazoles and cyclopropyl-containing compounds, an expected molecular geometry can be inferred. nih.gov The 1,3-oxazole ring is anticipated to be essentially planar. The ethynyl group is linear, and its bond to the C4 position of the oxazole ring would lie within the ring's plane. The cyclopropyl group, attached at C5, would be oriented to minimize steric hindrance with the adjacent ethynyl group. The solid-state packing would likely be influenced by weak intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds and potential π-π stacking interactions between oxazole rings of adjacent molecules.

A future XRD analysis of this compound would yield a detailed table of atomic coordinates and crystallographic parameters, such as the unit cell dimensions and space group, providing unequivocal proof of its solid-state structure.

Photoelectron Spectroscopy (PES), X-ray Absorption Spectroscopy (XAS), and Auger Electron Spectroscopy (AES) for Core and Valence Electronic Structure

These advanced spectroscopic techniques provide deep insight into the electronic structure of molecules by probing the energies of core and valence electrons.

Photoelectron Spectroscopy (PES) measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy photons. The resulting spectrum reveals the binding energies of electrons in different molecular orbitals (MOs). For this compound, the valence PES spectrum would show distinct bands corresponding to the ionization from the π-orbitals of the oxazole ring and ethynyl group, the σ-orbitals of the C-C and C-H bonds, and the lone pair orbitals on the oxygen and nitrogen atoms. dtu.dk

X-ray Absorption Spectroscopy (XAS) examines the absorption of X-rays as a function of energy. When the X-ray energy matches the binding energy of a core electron (e.g., C 1s, N 1s, O 1s), the electron is excited to an unoccupied molecular orbital. The XAS spectrum near the absorption edge (XANES or NEXAFS region) is sensitive to the chemical environment and oxidation state of the absorbing atom. researchgate.netyoutube.com For this molecule, the C K-edge spectrum would display distinct 1s → π* transitions corresponding to the different carbon atoms (cyclopropyl, ethynyl, and oxazole carbons). dtu.dk Similarly, the N and O K-edge spectra would provide information about the unoccupied orbitals localized on these heteroatoms. dtu.dk

Auger Electron Spectroscopy (AES) is a surface-sensitive technique that provides elemental and chemical state information. wikipedia.orglibretexts.org It involves the ionization of a core level by an electron beam, followed by the filling of the core hole by an outer-shell electron. wellesley.educarleton.edu The excess energy is transferred to another electron (the Auger electron), which is ejected and its kinetic energy measured. wellesley.edu The kinetic energy of the Auger electron is characteristic of the element and its chemical environment. AES would be highly effective in confirming the elemental composition (C, N, O) on the surface of a sample of this compound. carleton.eduaccessscience.com

Theoretical and Computational Chemistry for Mechanistic and Property Prediction

Quantum Mechanical Calculations (Ab Initio and Density Functional Theory)

Quantum mechanical calculations are powerful tools for predicting and understanding the properties of molecules. Methods like Ab Initio (from first principles) and Density Functional Theory (DFT) are widely used to study oxazole derivatives, providing insights into their geometry, electronic structure, and reactivity. researchgate.netirjweb.comrsc.org For this compound, these calculations can elucidate its conformational preferences and electronic characteristics with high accuracy. DFT, particularly with functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for such systems. irjweb.com

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. aimspress.com For this compound, a key structural question is the rotational orientation (conformation) of the cyclopropyl group relative to the planar oxazole ring.

The conformational landscape can be explored by systematically rotating the cyclopropyl group and calculating the energy at each step. nih.gov The interaction between the π-type Walsh orbitals of the cyclopropyl ring and the π-system of the oxazole can lead to a preferred "bisected" or "perpendicular" conformation to maximize orbital overlap. researchgate.net Steric hindrance between the cyclopropyl hydrogens and the adjacent ethynyl group will also play a crucial role in determining the global minimum energy conformer. Theoretical calculations can predict the relative energies of different conformers and the energy barriers to rotation. nih.gov

Table 3: Typical Calculated Geometric Parameters for a Substituted Oxazole Ring (DFT/B3LYP)

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | O1–C2 | ~1.36 Å |

| Bond Length | C2–N3 | ~1.31 Å |

| Bond Length | N3–C4 | ~1.39 Å |

| Bond Length | C4–C5 | ~1.37 Å |

| Bond Length | C5–O1 | ~1.38 Å |

| Bond Angle | C5–O1–C2 | ~105° |

| Bond Angle | O1–C2–N3 | ~115° |

| Bond Angle | C2–N3–C4 | ~109° |

| Bond Angle | N3–C4–C5 | ~108° |

| Bond Angle | C4–C5–O1 | ~103° |

Note: These are representative values based on DFT calculations of similar oxazole derivatives. irjweb.com Actual values for this compound would require a specific calculation.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO), Charge Distribution, Dipole Moments

The electronic properties of a molecule are governed by its electronic structure, which can be described in detail by quantum chemistry.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov For this compound, the HOMO is expected to have significant π-character distributed across the ethynyl and oxazole moieties. The LUMO is anticipated to be a π* anti-bonding orbital. The electron-donating nature of the cyclopropyl group would raise the HOMO energy, while the ethynyl group would influence both orbitals.

Charge Distribution: Calculations can determine the partial atomic charges on each atom, revealing the distribution of electron density within the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aimspress.comresearchgate.net In this molecule, the nitrogen and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms, particularly the one on the ethynyl group, would be regions of positive potential.

Table 4: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.0 eV | Relates to ionization potential and electron-donating ability nih.gov |

| LUMO Energy | ~ -1.0 to -1.5 eV | Relates to electron affinity and electron-accepting ability nih.gov |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | Indicates high kinetic stability and low reactivity nih.govnih.gov |

| Dipole Moment | ~ 2.0 to 3.0 Debye | Indicates a polar molecule |

Note: These values are estimates based on typical DFT results for related oxazole derivatives. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive behavior. rsc.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue denotes areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential, respectively. irjweb.com

For this compound, the MEP surface is expected to reveal distinct regions of electrostatic potential, largely dictated by the electronegativity of the heteroatoms and the electronic nature of the substituents.

Negative Potential Regions: The most significant region of negative electrostatic potential is anticipated around the nitrogen atom of the oxazole ring due to its high electronegativity and the presence of a lone pair of electrons. The π-system of the ethynyl group's triple bond is also expected to exhibit a region of negative potential, making it a potential site for interaction with electrophiles. The oxygen atom in the oxazole ring will also contribute to a negative potential region, though likely less intense than that of the nitrogen.

Positive Potential Regions: Conversely, regions of positive potential are expected to be located around the hydrogen atoms of the molecule. The hydrogen atom attached to the ethynyl group, being directly bonded to a sp-hybridized carbon, will likely exhibit a notable positive potential. The hydrogen atoms of the cyclopropyl group and the hydrogen on the oxazole ring (at the C2 position) will also be associated with positive electrostatic potential.

The MEP analysis thus provides a qualitative prediction of the molecule's reactivity, highlighting the nitrogen atom and the ethynyl group as primary sites for electrophilic interactions, and the various C-H bonds as potential sites for nucleophilic interactions or hydrogen bonding. irjweb.com

Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)

To quantify the reactivity of this compound, a set of global reactivity descriptors can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of the molecule's stability and reactivity. irjweb.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Based on computational studies of similar oxazole derivatives, the following table presents a plausible set of predicted reactivity descriptors for this compound. irjweb.comuoa.gr The presence of the electron-donating cyclopropyl group and the electron-withdrawing ethynyl group is expected to modulate the HOMO and LUMO energy levels.

Table 1: Predicted Reactivity Descriptors for this compound Data is predictive and based on theoretical calculations of analogous compounds.

| Descriptor | Predicted Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Chemical Potential (μ) (eV) | -3.85 |

| Chemical Hardness (η) (eV) | 2.65 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can provide reliable predictions of various spectroscopic parameters, which are invaluable for the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus. The cyclopropyl protons are expected to be shifted upfield due to the ring's unique electronic structure. dtic.milresearchgate.netresearchgate.net The ethynyl proton, in contrast, will likely appear in a region typical for acetylenic protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Data is predictive and based on theoretical calculations and known shifts for similar structural motifs.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Oxazole-H (C2) | 7.9 - 8.2 | 150 - 155 |

| Oxazole-C (C4) | - | 115 - 120 |

| Oxazole-C (C5) | - | 158 - 163 |

| Ethynyl-H | 3.0 - 3.3 | - |

| Ethynyl-C (C≡CH) | - | 80 - 85 |

| Ethynyl-C (C≡CH) | - | 75 - 80 |

| Cyclopropyl-CH | 1.5 - 1.8 | 10 - 15 |

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule. The most prominent peaks would be from the stretching vibrations of the C≡C and C-H bonds.

Table 3: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound Data is predictive and based on characteristic frequencies of functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Ethynyl C-H Stretch | 3300 - 3310 |

| Cyclopropyl C-H Stretch | 3000 - 3100 |

| Oxazole C-H Stretch | 3100 - 3150 |

| Ethynyl C≡C Stretch | 2100 - 2140 |

| Oxazole Ring C=N Stretch | 1600 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to be dominated by π→π* electronic transitions within the conjugated system formed by the ethynyl group and the oxazole ring. The absorption maximum (λ_max) would likely fall in the UV region, with its exact position influenced by the extent of conjugation and the solvent environment.

Non-Adiabatic Dynamics Simulations for Excited State Processes

Non-adiabatic dynamics simulations are a powerful computational tool for investigating the photochemistry and photophysics of molecules, particularly when multiple electronic states are involved. ruhr-uni-bochum.de These simulations go beyond the Born-Oppenheimer approximation to model processes such as internal conversion and intersystem crossing, which govern the fate of a molecule after it absorbs light. irjweb.comlanl.gov

For this compound, non-adiabatic dynamics simulations could elucidate the relaxation pathways following UV excitation. Theoretical studies on the parent oxazole molecule have shown that upon excitation to the bright ππ* state, a primary relaxation channel involves ring-opening. rsc.orgresearchgate.netrsc.org This process is often initiated by the cleavage of the weak N-O bond, leading to the formation of a diradical intermediate. rsc.org The dynamics of this process for oxazole have been found to be slower than for its isomer, isoxazole, due to a small energy barrier along the reaction path. researchgate.netrsc.org

In the case of this compound, the substituents would likely influence the potential energy surfaces and the dynamics of the excited states. The cyclopropyl and ethynyl groups could affect the stability of the excited states and any intermediates, potentially altering the quantum yield and timescale of photochemical reactions like ring-opening. Non-adiabatic simulations would be crucial to map these complex relaxation pathways and predict the photostability of the molecule.

Advanced Bonding Analysis (e.g., Natural Bond Orbital (NBO) analysis)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the quantitative assessment of intramolecular charge transfer and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is estimated by second-order perturbation theory. uoa.gruni.lu

For this compound, NBO analysis would reveal key electronic interactions:

Intra-ring Delocalization: Significant delocalization is expected within the oxazole ring, involving interactions between the lone pairs of the nitrogen (n_N) and oxygen (n_O) atoms and the π* antibonding orbitals of the C=C and C=N bonds. These interactions are crucial for the aromatic character of the oxazole ring.

Substituent Effects: The ethynyl group, being a π-acceptor, would likely engage in conjugative interactions with the oxazole ring. This would involve delocalization from the π orbitals of the ring to the π* orbitals of the ethynyl group. The cyclopropyl group, known for its ability to donate electron density through σ-conjugation, would also participate in hyperconjugative interactions with the adjacent π-system of the oxazole ring.

The following table presents a selection of plausible NBO interactions and their predicted stabilization energies (E(2)), which quantify the strength of the donor-acceptor interactions.

Table 4: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Data is predictive and based on theoretical calculations of analogous compounds.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|

| n(N) in Oxazole | π*(C4-C5) | > 20 |

| n(O) in Oxazole | π*(C=N) | > 15 |

| π(C4=C5) in Oxazole | π*(C≡C) of Ethynyl | > 5 |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Chemical Building Block

The inherent reactivity of the ethynyl (B1212043) group and the tunable nature of the oxazole (B20620) core make 5-cyclopropyl-4-ethynyl-1,3-oxazole a valuable tool for synthetic chemists. Its applications range from the construction of elaborate heterocyclic systems to its incorporation into large, self-assembling supramolecular structures.

Modular Synthesis of Functionalized Heterocyclic Systems

The terminal alkyne functionality of this compound serves as a key reactive handle for a variety of coupling reactions. This allows for the straightforward introduction of this oxazole unit into larger, more complex molecular frameworks. A particularly powerful application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the efficient and regioselective formation of 1,2,3-triazoles by reacting the ethynyl group with an azide (B81097). mdpi.comnih.gov This methodology has been successfully employed to create diverse heterocyclic compounds with high yields, often exceeding 95%, and with straightforward purification. chemrxiv.org

The synthesis of functionalized oxazoles themselves has been the subject of extensive research, with various methods developed to introduce substituents at different positions of the oxazole ring. organic-chemistry.org For instance, the van Leusen oxazole synthesis provides a route to 5-substituted oxazoles from aldehydes. nih.gov The ability to selectively functionalize the oxazole core, combined with the reactivity of the ethynyl group, allows for a modular approach to building a wide array of functionalized heterocyclic systems. This versatility is crucial in medicinal chemistry and drug discovery, where the oxazole motif is found in numerous biologically active compounds. nih.govnih.gov

Integration into Supramolecular Architectures

The linear and rigid nature of the ethynyl group in this compound makes it an ideal component for the construction of well-defined supramolecular architectures. chemrxiv.org The ability to participate in directional non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for the programmed self-assembly of these molecules into larger, ordered structures.

One notable example of this application is in the creation of molecular rotors, where the ethynyl linker provides an axis for rotation within a larger supramolecular assembly. chemrxiv.org The defined geometry of the molecule helps to control the spatial arrangement of the components, which is a critical aspect of designing functional supramolecular systems. The incorporation of such building blocks can lead to the development of novel materials with dynamic properties.

Precursor for Optoelectronic and Polymeric Materials

The electronic properties conferred by the conjugated system of the ethynyl-oxazole core make this compound a promising precursor for materials with applications in optics and electronics.

Polymerization of Ethynyl-Substituted Systems for Conjugated Polymers

The ethynyl group provides a direct pathway for the synthesis of conjugated polymers. Polymerization of ethynyl-substituted aromatic and heterocyclic compounds can lead to materials with extended π-systems, which are essential for charge transport in organic electronic devices. While specific polymerization studies on this compound are not extensively detailed in the provided results, the general principle of using ethynyl-substituted precursors for creating conjugated polymers is well-established. acs.org These polymers often exhibit interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Design of Fluorescent and Light-Emitting Compounds

The oxazole ring is a known fluorophore, and its combination with an ethynyl group can lead to compounds with interesting photophysical properties. researchgate.netelsevierpure.com The electronic communication between the oxazole and the ethynyl moiety, along with the attached cyclopropyl (B3062369) group, can influence the absorption and emission characteristics of the molecule.

Research on related ethynyl-substituted heterocyclic systems, such as 1,2,3-triazoles, has demonstrated that these compounds can exhibit significant fluorescence with large Stokes shifts. mdpi.comnih.govresearchgate.net By modifying the substituents on the aromatic or heterocyclic core, the emission color can be tuned across the visible spectrum. mdpi.com This tunability is a key advantage in the design of new fluorescent probes for bioimaging and materials for OLEDs. researchgate.netmdpi.com The synthesis of various oxazole derivatives has been explored to create compounds with enhanced fluorescence quantum yields and specific emission wavelengths.

Role in Rational Design of Chemically Active Molecules

The unique combination of the cyclopropyl, ethynyl, and oxazole moieties in this compound makes it a valuable scaffold in the rational design of new molecules with specific chemical or biological activities. The cyclopropyl group, for instance, can enhance metabolic stability and influence the conformation of the molecule, which can be crucial for its interaction with biological targets. nih.gov

The oxazole ring is a common feature in many biologically active natural products and synthetic drugs, known to participate in various biological interactions. nih.govnih.gov The ethynyl group offers a versatile point for modification, allowing for the attachment of various functional groups to modulate the molecule's properties. This modularity is a significant advantage in drug discovery, where a systematic variation of the molecular structure is often required to optimize activity and selectivity. nih.gov The ability to synthesize a library of derivatives from a common core structure like this compound can accelerate the discovery of new lead compounds for various therapeutic areas.

Influence of Cyclopropyl Group on Molecular Conformation and Stereochemical Control

The presence of the cyclopropyl group at the 5-position of the oxazole ring exerts a profound influence on the molecule's conformation and provides opportunities for stereochemical control during synthesis. The cyclopropane (B1198618) ring, with its inherent strain and unique "bent" bonds, can engage in electronic interactions with the adjacent oxazole ring. wikipedia.org

The Walsh orbital model of cyclopropane suggests that its frontier orbitals have π-character, allowing for conjugation with adjacent unsaturated systems. wikipedia.orgstackexchange.com This interaction influences the rotational preference of the cyclopropyl group relative to the plane of the oxazole ring. Computational studies on similar cyclopropyl-substituted aromatic and heterocyclic systems have shown that the preferred conformation is one where the cyclopropyl ring bisects the plane of the adjacent π-system, maximizing orbital overlap. nih.gov This conformational locking can be a critical element in the design of molecules where a specific three-dimensional arrangement is necessary for biological activity or material properties.

Furthermore, the synthesis of cyclopropyl-containing molecules offers multiple avenues for stereochemical control. Stereoselective cyclopropanation reactions are well-established, allowing for the introduction of the cyclopropyl group with a defined stereochemistry. elsevierpure.com For instance, methods like the Simmons-Smith cyclopropanation can be directed by nearby functional groups, offering substrate-controlled diastereoselectivity. elsevierpure.com Alternatively, reagent-controlled approaches using chiral catalysts can achieve high enantioselectivity. acs.org The ability to synthesize specific stereoisomers of this compound and its derivatives is crucial for applications in medicinal chemistry, where enantiomers can have drastically different biological activities. The development of synthetic routes that provide access to enantiomerically enriched, densely substituted cyclopropyl azoles is an active area of research. mdpi.comresearchgate.net

Modulation of Electronic Properties for Targeted Molecular Interactions

The electronic landscape of this compound is intricately modulated by the combined effects of its substituents, which is crucial for designing targeted molecular interactions. The oxazole ring itself is a five-membered heterocycle with distinct electronic features arising from the presence of both oxygen and nitrogen heteroatoms. irjweb.com

The cyclopropyl group, situated at the 5-position, is generally considered a weak π-electron donor through its Walsh orbitals, capable of influencing the aromaticity and reactivity of the attached heterocyclic ring. stackexchange.com This donation of electron density can affect the nucleophilicity and electrophilicity of the oxazole core. In contrast, the ethynyl group at the 4-position is an electron-rich π-system. The acetylene (B1199291) linker provides a linear and rigid element to the molecule, which can be valuable in the construction of molecular wires or nanostructures. chemrxiv.org

The interplay between the electron-donating cyclopropyl group and the π-system of the ethynyl group can lead to a unique distribution of electron density within the oxazole ring. This can be harnessed to fine-tune the molecule's ability to participate in non-covalent interactions such as hydrogen bonding, π-stacking, and cation-π interactions, which are fundamental for molecular recognition and self-assembly processes. irjweb.com For instance, the modification of substituents on the cyclopropyl or ethynyl groups could alter the HOMO-LUMO gap of the molecule, thereby tuning its photophysical properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or molecular sensors. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict how these substitutions impact the electronic structure and reactivity of the molecule. irjweb.com

Synthetic Strategies for Analogue Development

The development of analogues of this compound is essential for exploring its full potential in various applications. Several synthetic strategies can be envisioned for creating a library of derivatives with modifications at different positions of the core structure.

The synthesis of the oxazole core itself can be achieved through various established methods. The van Leusen oxazole synthesis, for example, is a powerful tool for constructing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.comproquest.com This reaction could be adapted to use cyclopropanecarboxaldehyde (B31225) as a starting material. Subsequent functionalization at the 4-position, such as through halogenation followed by a Sonogashira coupling, could then introduce the ethynyl group. chemrxiv.org

For analogue development, modifications can be introduced at several key positions:

On the Cyclopropyl Ring: Introducing substituents on the cyclopropyl ring can be achieved by using appropriately substituted cyclopropanecarboxaldehydes in the initial oxazole synthesis. This would allow for the modulation of steric bulk and electronic properties.

On the Ethynyl Group: The terminal alkyne is a versatile functional handle. It can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles, a common linkage in medicinal chemistry and material science. chemrxiv.orgchemrxiv.org It can also undergo Sonogashira coupling with various aryl or vinyl halides to extend the conjugation of the system. nih.gov

At the 2-Position of the Oxazole Ring: The 2-position of the oxazole ring can be functionalized through lithiation followed by quenching with an electrophile. This would allow for the introduction of a wide range of substituents, further diversifying the chemical space around the core scaffold.

A plausible general synthetic scheme for analogue development is outlined below:

| Step | Reaction | Purpose |

| 1 | van Leusen Oxazole Synthesis | Formation of the 5-cyclopropyl-oxazole core from a substituted cyclopropanecarboxaldehyde. |

| 2 | Halogenation (e.g., with NBS or I2) | Introduction of a handle at the 4-position for subsequent cross-coupling. |

| 3 | Sonogashira Coupling | Introduction of the ethynyl group or a substituted ethynyl group. |

| 4 | Further Functionalization | Derivatization of the terminal alkyne (e.g., Click chemistry) or the 2-position. |